![molecular formula C9H16N2O B15157855 Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate CAS No. 750536-95-9](/img/structure/B15157855.png)
Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-azabicyclo[222]octane-3-carboximidate is a chemical compound belonging to the class of azabicyclic compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms Methyl 1-azabicyclo[22
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate typically involves the reaction of 1-azabicyclo[2.2.2]octane with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate can be compared with other azabicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: Similar bicyclic structure but with different ring sizes and nitrogen positioning, leading to distinct chemical and biological properties.
8-Azabicyclo[3.2.1]octane: Another azabicyclic compound with a different ring system, often used in the synthesis of tropane alkaloids.
The uniqueness of Methyl 1-azabicyclo[22
Properties
CAS No. |
750536-95-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
methyl 1-azabicyclo[2.2.2]octane-3-carboximidate |
InChI |
InChI=1S/C9H16N2O/c1-12-9(10)8-6-11-4-2-7(8)3-5-11/h7-8,10H,2-6H2,1H3 |
InChI Key |
HIWCMIZBYWBJFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=N)C1CN2CCC1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
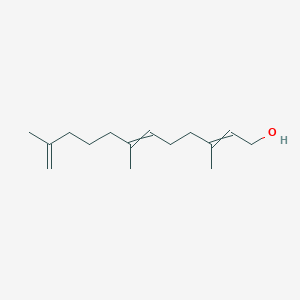
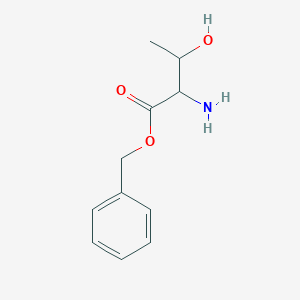
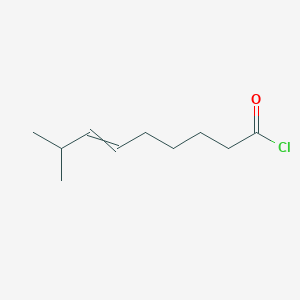
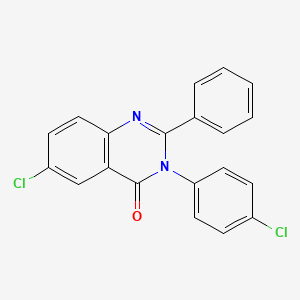
![1-Butyl-2-[2-[3-[2-(1-butyl-6-chlorobenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-6-chlorobenzo[cd]indole;tetrafluoroborate](/img/structure/B15157811.png)
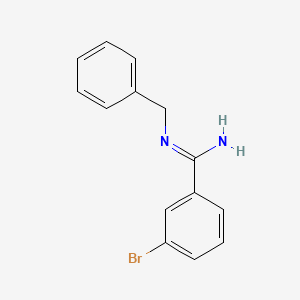
![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)
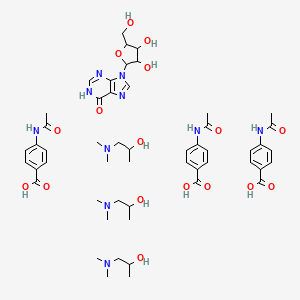
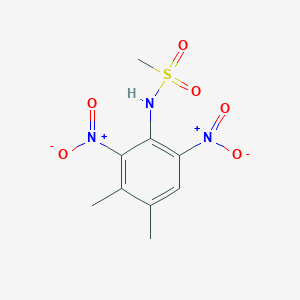
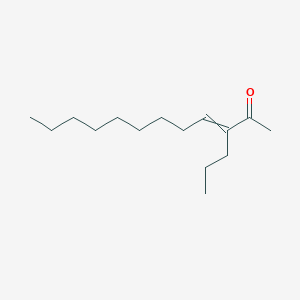
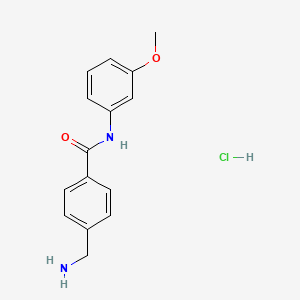
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
